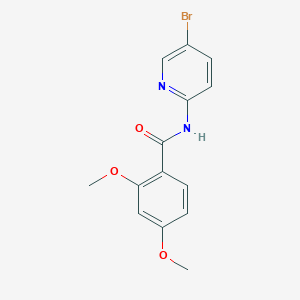
2-(4-methoxyphenoxy)-N-(2-pyrrolidin-1-ylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenoxy)-N-(2-pyrrolidin-1-ylphenyl)acetamide is a chemical compound that belongs to the class of amides. It is commonly referred to as MPAPA and has been extensively studied for its potential use in scientific research.
作用機序
MPAPA inhibits the activity of PKC by binding to the catalytic domain of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to the inhibition of downstream signaling pathways. The inhibition of PKC by MPAPA has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPAPA have been extensively studied. MPAPA has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, MPAPA has been shown to have anti-inflammatory properties and can potentially be used in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using MPAPA in lab experiments is its specificity towards PKC. This allows for the selective inhibition of PKC without affecting other signaling pathways. However, one of the limitations of using MPAPA is its low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of MPAPA in scientific research. One potential direction is the development of more potent and selective PKC inhibitors based on the structure of MPAPA. Another direction is the investigation of the potential use of MPAPA in the treatment of inflammatory diseases. Additionally, the use of MPAPA in combination with other drugs for the treatment of cancer is an area that requires further investigation.
Conclusion:
In conclusion, MPAPA is a chemical compound that has several potential applications in scientific research. Its ability to selectively inhibit PKC makes it a promising candidate for the treatment of cancer and inflammatory diseases. Further research is required to fully understand the mechanism of action and potential uses of MPAPA in scientific research.
合成法
The synthesis of MPAPA is a complex process that involves several steps. The initial step involves the reaction of 4-methoxyphenol with sodium hydride in the presence of dimethylformamide to produce 4-methoxyphenoxide. The second step involves the reaction of 2-bromo-N-(2-pyrrolidin-1-ylphenyl)acetamide with 4-methoxyphenoxide in the presence of potassium carbonate to produce MPAPA. The purity of MPAPA can be increased by recrystallization from ethanol.
科学的研究の応用
MPAPA has several potential applications in scientific research. It has been studied for its potential use as an inhibitor of the protein kinase C (PKC) enzyme. PKC is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of PKC by MPAPA has been shown to have anti-cancer properties and can potentially be used in the treatment of cancer.
特性
分子式 |
C19H22N2O3 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC名 |
2-(4-methoxyphenoxy)-N-(2-pyrrolidin-1-ylphenyl)acetamide |
InChI |
InChI=1S/C19H22N2O3/c1-23-15-8-10-16(11-9-15)24-14-19(22)20-17-6-2-3-7-18(17)21-12-4-5-13-21/h2-3,6-11H,4-5,12-14H2,1H3,(H,20,22) |
InChIキー |
GTMFQFASQQCIQX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2N3CCCC3 |
正規SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243683.png)
![2-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B243685.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B243687.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-fluorobenzamide](/img/structure/B243688.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B243690.png)



![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B243700.png)
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B243701.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B243704.png)

